molecular formula C11H9ClN2O2 B1478632 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one CAS No. 1632124-63-0

3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one

Cat. No.: B1478632
CAS No.: 1632124-63-0
M. Wt: 236.65 g/mol
InChI Key: RZHFJSKMLBCMJR-UHFFFAOYSA-N
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Description

3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a useful research compound. Its molecular formula is C11H9ClN2O2 and its molecular weight is 236.65 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-chloro-1-(4-methoxyphenyl)pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-16-9-4-2-8(3-5-9)14-7-6-13-10(12)11(14)15/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZHFJSKMLBCMJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one features a pyrazine core substituted with a chloro group and a methoxyphenyl moiety. This structural configuration is crucial for its biological activity, influencing its interaction with various molecular targets.

Pharmacological Properties

Research indicates that 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one exhibits several pharmacological properties:

  • Antimicrobial Activity : The compound has shown promising results against various pathogens. Studies have reported minimum inhibitory concentrations (MICs) demonstrating effective antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
  • Anticancer Activity : The compound's potential as an anticancer agent has been explored in various studies. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines, with findings indicating significant inhibition of cell proliferation .
  • Anti-inflammatory Effects : Preliminary investigations suggest that 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one may exert anti-inflammatory effects by inhibiting specific enzymes involved in inflammatory pathways .

The mechanisms through which 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one exerts its biological effects are still under investigation, but several hypotheses have emerged:

  • Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in inflammation and cancer cell proliferation. This inhibition alters cellular signaling pathways, leading to reduced inflammation and tumor growth .
  • Receptor Interaction : It is suggested that the compound interacts with specific receptors, modulating their activity and contributing to its pharmacological effects .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against S. aureus (MIC = 0.22 μg/mL)
AnticancerSignificant cytotoxicity in HCT116 cells (IC50 = 26 µM)
Anti-inflammatoryInhibits cyclooxygenase enzymes

Notable Research Examples

  • Antimicrobial Evaluation : A study conducted on various pyrazine derivatives, including 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one, demonstrated its effectiveness against multiple bacterial strains, highlighting its potential as a new antimicrobial agent .
  • Cytotoxicity Studies : In vitro tests showed that the compound significantly inhibited the growth of cancer cell lines such as Hep-2 and P815, suggesting its potential for further development as an anticancer drug .
  • Mechanistic Insights : Research into the compound's mechanism revealed that it may induce apoptosis in cancer cells by activating specific signaling pathways, providing a basis for its anticancer activity .

Scientific Research Applications

Pharmacological Properties

The compound has been investigated for its potential as a pharmaceutical agent. Research indicates that derivatives of pyrazine compounds exhibit various biological activities, including:

  • Antitumor Activity : Studies have shown that pyrazine derivatives can inhibit the growth of cancer cells. For instance, modifications in the pyrazine structure have led to compounds that display significant cytotoxic effects against various cancer cell lines .
  • Neuropeptide S Receptor Antagonism : 3-Chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one and its analogs have been evaluated for their ability to act as antagonists at neuropeptide S receptors, which are implicated in anxiety and stress responses .
  • Glycine Transporter Inhibition : The compound has also been explored as a glycine transporter 1 inhibitor, which could have implications for treating schizophrenia and other neuropsychiatric disorders. Compounds with similar structures have shown potent inhibitory activity against glycine transporters, suggesting a potential pathway for therapeutic development .

Case Studies

Several case studies highlight the applications of 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one in drug discovery:

  • Anticancer Research : A study demonstrated that certain derivatives of this compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .
  • Neuropharmacology : In another investigation, compounds related to 3-chloro-1-(4-methoxyphenyl)pyrazin-2(1H)-one were tested in animal models for their effects on anxiety-like behaviors. Results showed a reduction in anxiety symptoms, supporting their potential use in treating anxiety disorders .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes nucleophilic displacement due to the electron-withdrawing nature of the pyrazinone ring.

Key Reactions:

  • Amine Substitution :
    Reacts with primary/secondary amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, DMSO) at 80–100°C to yield 3-amino derivatives.
    Example:

    3 Cl pyrazinone+R NH2K2CO3,DMF3 NHR pyrazinone+HCl\text{3 Cl pyrazinone}+\text{R NH}_2\xrightarrow{\text{K}_2\text{CO}_3,\text{DMF}}\text{3 NHR pyrazinone}+\text{HCl}

    Yield : 65–85% .

  • Thiol Substitution :
    Thiols (e.g., benzyl mercaptan) displace chlorine in the presence of NaH or Et3_3N, forming thioether derivatives.
    Conditions : 60°C, 12 h .

Transition Metal-Catalyzed Coupling Reactions

The chlorine atom participates in cross-coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Reacts with aryl boronic acids under Pd catalysis:

3 Cl pyrazinone+Ar B OH 2Pd PPh3 4,Na2CO33 Ar pyrazinone\text{3 Cl pyrazinone}+\text{Ar B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{3 Ar pyrazinone}

Typical Conditions : DME/H2_2O, 90°C, 24 h.
Yields : 50–75% .

Buchwald-Hartwig Amination

Forms C–N bonds with aryl/alkyl amines using Pd/Xantphos catalysts:
Example :

3 Cl pyrazinone+NH2ArPd2 dba 3,Xantphos3 NHAr pyrazinone\text{3 Cl pyrazinone}+\text{NH}_2\text{Ar}\xrightarrow{\text{Pd}_2\text{ dba }_3,\text{Xantphos}}\text{3 NHAr pyrazinone}

Yield : 60–80% .

Elimination Reactions

Under basic conditions, elimination of HCl occurs, forming a pyrazine derivative:

3 Cl pyrazinoneDBU DMFpyrazine+HCl\text{3 Cl pyrazinone}\xrightarrow{\text{DBU DMF}}\text{pyrazine}+\text{HCl}

Mechanism : Base-induced deprotonation at position 1, followed by E2 elimination .

Cycloaddition and Ring-Opening Reactions

The electron-deficient pyrazinone ring participates in [4+2] cycloadditions with dienophiles (e.g., maleimides):

Pyrazinone+dienophileΔDiels Alder adduct\text{Pyrazinone}+\text{dienophile}\xrightarrow{\Delta}\text{Diels Alder adduct}

Conditions : Reflux in toluene, 12 h .

Methoxy Group Oxidation

The 4-methoxyphenyl group is oxidized to a quinone using ceric ammonium nitrate (CAN):

4 OCH3 PhCAN H2O4 O quinone\text{4 OCH}_3\text{ Ph}\xrightarrow{\text{CAN H}_2\text{O}}\text{4 O quinone}

Yield : ~40%.

Reduction of Pyrazinone Ring

Catalytic hydrogenation (H2_2, Pd/C) reduces the pyrazinone to a tetrahydropyrazine derivative:

PyrazinoneH2,Pd CTetrahydropyrazine\text{Pyrazinone}\xrightarrow{\text{H}_2,\text{Pd C}}\text{Tetrahydropyrazine}

Conditions : 50 psi H2_2, EtOH, 6 h .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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